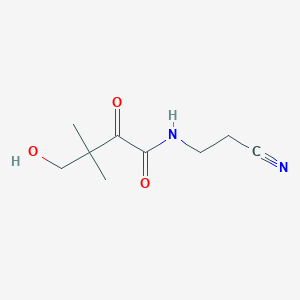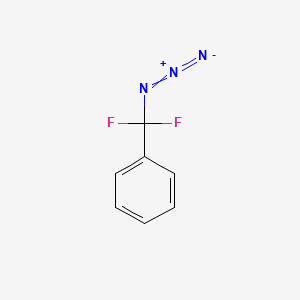
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate is a chemical compound with a unique structure that includes a thiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate typically involves the reaction of thiolane derivatives with methylating agents under controlled conditions. One common method is the methylation of thiolane-2-carboxylic acid using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes using automated reactors. The reaction conditions are optimized for maximum efficiency, including precise temperature control, continuous stirring, and the use of high-purity reagents. The product is then purified through crystallization or distillation to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce thiolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, in the presence of catalysts like acids or bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiolane derivatives
Substitution: Amides, esters
Wissenschaftliche Forschungsanwendungen
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate can be compared with other thiolane derivatives and related compounds:
Thiolane-2-carboxylic acid: Similar structure but lacks the methyl ester group.
Methyl thiolane-2-carboxylate: Similar but without the oxo group.
Thiolane-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylate group.
Eigenschaften
CAS-Nummer |
113990-88-8 |
|---|---|
Molekularformel |
C6H10O3S |
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
methyl 1-oxothiolane-2-carboxylate |
InChI |
InChI=1S/C6H10O3S/c1-9-6(7)5-3-2-4-10(5)8/h5H,2-4H2,1H3 |
InChI-Schlüssel |
MGHLOBWXAMHQQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCCS1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


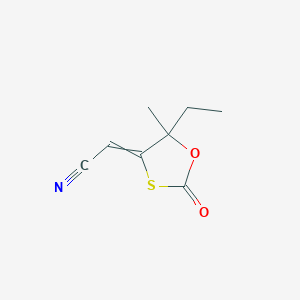


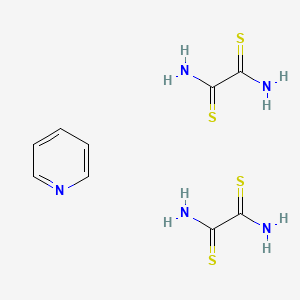
![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)

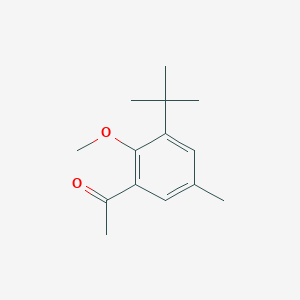
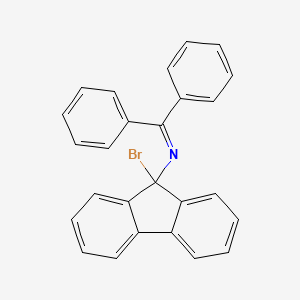
![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)

